Pigment Violet 2:2
Description
Pigment Violet 2:2 (C.I. 45174:2, CAS 103443-41-0) is a xanthene-based organic pigment derived from triarylmethane chemistry. Its molecular formula is C29H34N2O3, with a molecular weight of 458.59 g/mol . Structurally, it is a laked pigment formed by precipitating the cationic dye (C.I. Basic Violet 11:1) with phosphotungstic molybdate (PTMA), a heteropolyacid laking agent. This process enhances its stability and insolubility in solvents .
This compound exhibits a brilliant red-light purple hue and is primarily used in industrial applications such as printing inks and coatings. Its performance characteristics include moderate lightfastness (rated 5 on the ISO scale) and resistance to acids and alkalis . Suppliers include CPMA and Magruder Color Company Inc. .
Properties
CAS No. |
103443-41-0 |
|---|---|
Molecular Formula |
C29H33N2O3.xUnspecified |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pigment Violet 2:2 can be synthesized through various methods. One common method involves the reaction of manganese oxide with phosphoric acid. The reaction is carried out by heating the mixture at different temperatures to obtain the desired violet pigment. The reaction conditions, such as temperature and the ratio of reactants, play a crucial role in determining the color and properties of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods as mentioned above. The process typically includes mixing the raw materials, heating them under controlled conditions, and then purifying the resulting pigment. The industrial production methods are designed to ensure high yield, consistency, and quality of the pigment.
Chemical Reactions Analysis
Types of Reactions
Pigment Violet 2:2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the color and properties of the pigment, making it suitable for different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or zinc dust in the presence of an acid.
Substitution: Substitution reactions involve the replacement of certain functional groups in the pigment molecule with other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of different oxides, while reduction can lead to the formation of reduced forms of the pigment.
Scientific Research Applications
Pigment Violet 2:2 has a wide range of scientific research applications:
Chemistry: It is used as a colorant in various chemical reactions and processes.
Biology: The pigment is used in biological staining techniques to visualize cellular structures.
Medicine: this compound is used in the development of certain medical diagnostics and imaging techniques.
Industry: It is widely used in the production of inks, paints, plastics, and other polymeric materials due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Pigment Violet 2:2 involves its interaction with light. The pigment absorbs certain wavelengths of light and reflects others, resulting in its characteristic violet color. The molecular structure of the pigment allows it to absorb light in the visible spectrum, which is then reflected as violet.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pigment Violet 2 (C.I. 45175:1)
- Chemical Structure : Pigment Violet 2 (C.I. 45175:1, CAS 1326-04-1) shares a xanthene backbone but has a slightly larger molecular formula (C30H36N2O3 ) and is laked with phosphomolybdic acid (PMTA) instead of PTMA .
- Properties: Similar hue but marginally lower color strength compared to Pigment Violet 2:2 due to differences in laking agents. Soluble in water and ethanol, yielding fluorescent solutions . Lightfastness: Rated 4–5 (ISO), slightly inferior to this compound .
- Applications : Used in paints, inks, and plastics. Key suppliers include BASF and Intennedios Organicos SA .
Pigment Violet 1 (C.I. 45170)
- Chemical Structure : A triarylmethane xanthene derivative but distinct in substituent groups .
- Properties :
- Applications : Primarily used in printing inks due to vivid coloration .
Cobalt Violet Deep (Pigment Violet 14, C.I. 77360)
- Chemical Structure: Inorganic cobalt phosphate (Co3(PO4)2·8H2O) .
- Properties: Superior lightfastness and chemical stability (typical of inorganic pigments) but lower tinting strength . High heat resistance (>120°C) and rapid drying in oil-based mediums .
- Applications : Preferred in artist paints for its permanence and unique optical properties (e.g., birefringence) .
Reactive Violet 2 (C.I. 18157)
- Chemical Structure : Azo-metal complex dye (C25H14ClN6Na3O12S3 ) .
- Properties :
- Applications : Textile dyeing (cotton, wool, silk) due to covalent bonding with fibers .
Comparative Data Table
Research Findings and Key Differences
- Laking Agents : this compound uses PTMA, which may enhance stability compared to PMTA in Pigment Violet 2 .
- Color Performance : Pigment Violet 1 offers higher vividness but trades off solvent resistance .
- Durability : Cobalt Violet Deep outperforms organic violets in lightfastness but lacks versatility in industrial applications .
- Textile vs. Industrial Use : Reactive Violet 2’s covalent bonding mechanism contrasts with the insolubility-driven applications of laked pigments .
Q & A
Q. What strategies improve the retrieval of peer-reviewed studies on this compound’s environmental fate?
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this pigment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
